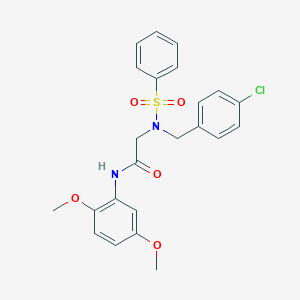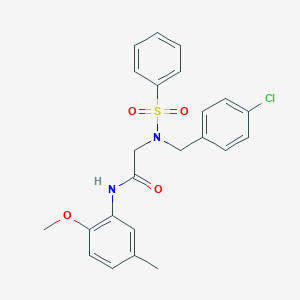![molecular formula C21H20Cl2N2O3S B301034 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301034.png)
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as DCP-LA, is a thiazolidinedione derivative that has attracted significant attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its ability to modulate various signaling pathways in the body, making it a promising candidate for the treatment of a wide range of diseases.
Mecanismo De Acción
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one exerts its effects through the modulation of various signaling pathways in the body, including the Akt and ERK pathways. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the survival and function of neurons in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects in the body, including the modulation of oxidative stress, inflammation, and apoptosis. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is its ability to modulate various signaling pathways in the body, making it a promising candidate for the treatment of a wide range of diseases. However, one limitation of this compound is its potential toxicity, which has been observed in some animal studies.
Direcciones Futuras
There are several future directions for research on 5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, including the development of more potent and selective analogs, the investigation of its effects on other signaling pathways in the body, and the exploration of its potential therapeutic applications in other diseases, such as cancer and diabetes. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in humans.
Métodos De Síntesis
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with ethyl 4-bromobenzoate, followed by the reaction of the resulting intermediate with 3,5-dichloro-2-hydroxybenzaldehyde and propylamine. The final product is obtained through the condensation of the resulting intermediate with 4-ethoxyaniline.
Aplicaciones Científicas De Investigación
5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in a wide range of diseases, including Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. It has been shown to have neuroprotective effects by modulating various signaling pathways in the brain, including the Akt and ERK pathways.
Propiedades
Fórmula molecular |
C21H20Cl2N2O3S |
|---|---|
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20Cl2N2O3S/c1-3-9-25-20(27)18(11-13-10-14(22)12-17(23)19(13)26)29-21(25)24-15-5-7-16(8-6-15)28-4-2/h5-8,10-12,26H,3-4,9H2,1-2H3/b18-11-,24-21? |
Clave InChI |
UFMMKIVYRQIHPL-JERZPRFUSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)O)/SC1=NC3=CC=C(C=C3)OCC |
SMILES |
CCCN1C(=O)C(=CC2=CC(=CC(=C2O)Cl)Cl)SC1=NC3=CC=C(C=C3)OCC |
SMILES canónico |
CCCN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)O)SC1=NC3=CC=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)

amino]acetamide](/img/structure/B300954.png)

![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B300959.png)
amino]acetamide](/img/structure/B300960.png)
![2-Chloro-5-{[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300961.png)
![2-chloro-5-{[(2E,5Z)-5-(3,5-dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300962.png)
![2-Chloro-5-{[5-(4-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300964.png)
![2-Chloro-5-{[3-methyl-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300965.png)
![5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300966.png)
![ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B300969.png)
![(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B300974.png)